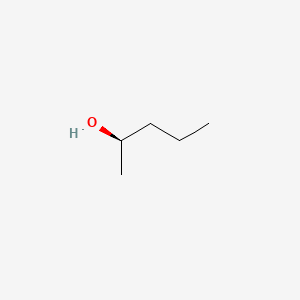
(R)-(-)-2-Pentanol
Übersicht
Beschreibung
®-(-)-2-Pentanol is a chiral secondary alcohol with the chemical formula C5H12O. It is an enantiomer of 2-pentanol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-(-)-2-Pentanol can be synthesized through several methods:
Reduction of 2-Pentanone: One common method involves the reduction of 2-pentanone using chiral catalysts or reagents to obtain the desired enantiomer.
Enzymatic Resolution: Another approach is the enzymatic resolution of racemic 2-pentanol using lipases, which selectively hydrolyze one enantiomer, leaving the other intact.
Industrial Production Methods:
Asymmetric Hydrogenation: Industrially, ®-(-)-2-Pentanol can be produced via asymmetric hydrogenation of 2-pentanone using chiral catalysts. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: ®-(-)-2-Pentanol can undergo oxidation to form 2-pentanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: It can be reduced to form pentane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in ®-(-)-2-Pentanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-Pentanone.
Reduction: Pentane.
Substitution: 2-Chloropentane (when using thionyl chloride).
Wissenschaftliche Forschungsanwendungen
®-(-)-2-Pentanol has several applications in scientific research:
Organic Synthesis: It is used as a chiral building block in the synthesis of various complex molecules.
Pharmaceuticals: It serves as an intermediate in the production of certain pharmaceuticals, particularly those requiring specific enantiomeric forms.
Biotechnology: Enzymatic resolution processes utilize ®-(-)-2-Pentanol to study enzyme selectivity and kinetics.
Chemical Industry: It is employed in the manufacture of fragrances and flavors due to its distinct odor profile.
Wirkmechanismus
The mechanism of action of ®-(-)-2-Pentanol depends on its application:
As a Solvent: It interacts with solutes through hydrogen bonding and van der Waals forces, facilitating dissolution.
In Enzymatic Reactions: It acts as a substrate for enzymes, undergoing specific transformations based on the enzyme’s active site configuration.
Vergleich Mit ähnlichen Verbindungen
(S)-(+)-2-Pentanol: The enantiomer of ®-(-)-2-Pentanol, differing only in the spatial arrangement of atoms.
2-Pentanol: The racemic mixture containing both ® and (S) enantiomers.
2-Butanol: A similar secondary alcohol with a shorter carbon chain.
Uniqueness:
Chirality: The specific ® configuration of ®-(-)-2-Pentanol imparts unique properties, making it valuable in enantioselective synthesis.
Applications: Its use as a chiral building block and intermediate in pharmaceuticals highlights its importance compared to non-chiral or racemic counterparts.
Eigenschaften
IUPAC Name |
(2R)-pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLIDXNZAXMDK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339054 | |
| Record name | (R)-(-)-2-Pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001339054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31087-44-2 | |
| Record name | (R)-(-)-2-Pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001339054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2-Pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

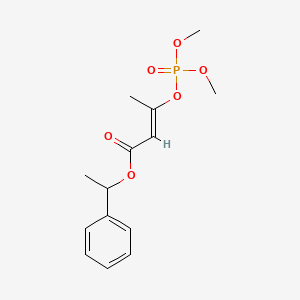
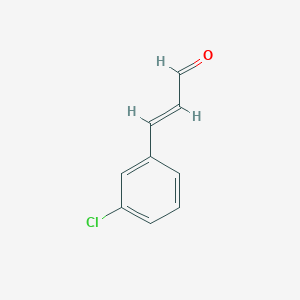
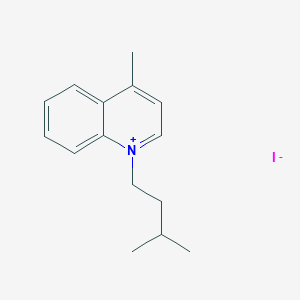
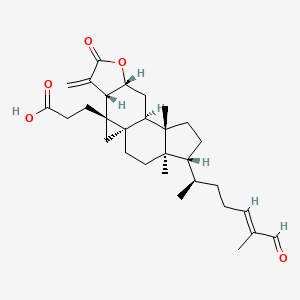


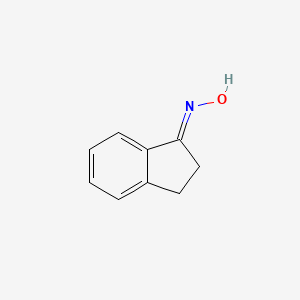
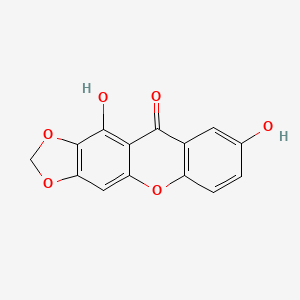
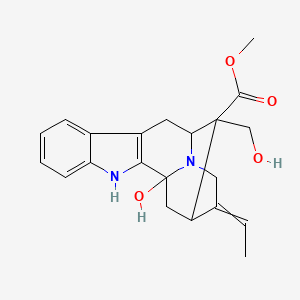

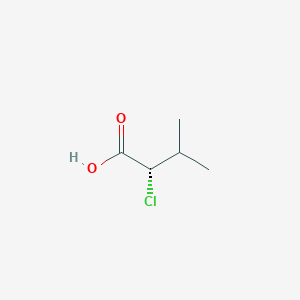
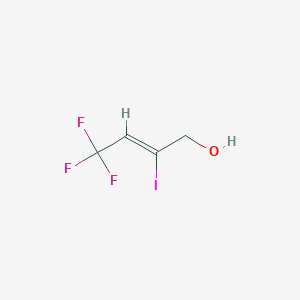
![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B1631067.png)
